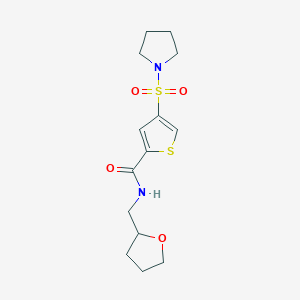

![molecular formula C19H30N4O3 B5568075 8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)

8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” belongs to a family of spiro compounds characterized by their unique diazaspiro[4.5]decanone core. This structural motif is notable for its presence in various biologically active molecules, which have been explored for their therapeutic potentials, including antihypertensive activities and as muscarinic agonists (Caroon et al., 1981) (Tsukamoto et al., 1995).

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-2-one derivatives typically involves multi-step synthetic pathways that might include Michael addition reactions, cycloadditions, or other complex organic transformations. These processes are crucial for inserting functional groups at specific positions on the spiro framework, enabling the targeted modulation of biological activity (Farag et al., 2008).

Molecular Structure Analysis

The molecular structure of “8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and related compounds often features a complex spiro architecture. This structure includes a five-membered 1-oxa ring and a six-membered diaza ring, creating a three-dimensional framework that can significantly influence the molecule's chemical behavior and interaction with biological targets (Georgiadis, 1986).

Chemical Reactions and Properties

Spiro compounds like “8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” can undergo a variety of chemical reactions, including cycloadditions, ring transformations, and nucleophilic substitutions. These reactions are not only pivotal for the synthesis of these molecules but also for modifying their chemical properties for potential pharmaceutical applications (Kirschke et al., 1994).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decan-2-one derivatives, including solubility, melting point, and crystal structure, are influenced by their unique molecular architecture. These properties are essential for determining the compound's suitability for pharmaceutical development, affecting its formulation, stability, and bioavailability (Ogurtsov et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Synthesis and Antihypertensive Activity : Research has focused on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their potential antihypertensive activities. Compounds with specific substitutions at the 8-position have been synthesized and screened for their efficacy as antihypertensive agents, revealing insights into their receptor-binding properties and pharmacological profiles (Caroon et al., 1981).

Regioselective Synthesis : Another aspect of research on similar compounds involves the regioselective synthesis of diazaspiro and tetrazaspiro derivatives, highlighting the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Farag et al., 2008).

Biological and Pharmaceutical Research

Neuroprotective and Antiamnesic Effects : Studies have also explored the neuroprotective and antiamnesic effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have shown potential in inhibiting calcium uptake into neural tissues and protecting against memory and learning deficits induced by various agents, suggesting their utility in treating neurodegenerative conditions (Tóth et al., 1997).

Anticancer and Antidiabetic Potential : Recent research has identified spirothiazolidines analogs derived from similar structural frameworks as potent anticancer and antidiabetic agents. These findings open new avenues for the development of therapeutic agents targeting multiple diseases (Flefel et al., 2019).

Material Science and Chemical Engineering

Supramolecular Chemistry : The structural and supramolecular arrangements of cyclohexane-spirohydantoin derivatives, closely related to the compound , have been investigated. Such studies are crucial for understanding the material properties and potential applications of these compounds in nanotechnology and material science (Graus et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

8-(1,3-dimethylpyrazole-4-carbonyl)-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3/c1-5-15(6-2)11-23-13-19(26-18(23)25)7-9-22(10-8-19)17(24)16-12-21(4)20-14(16)3/h12,15H,5-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITLSLJACRWKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CC2(CCN(CC2)C(=O)C3=CN(N=C3C)C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)

![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)